LogP Elevation of >2 Log Units vs. the Alcohol and Carboxylic Acid Precursors Drives Membrane Permeability
The tert-butyl carbonate derivatization elevates the computed LogP of 3-(1H-benzimidazol-2-yl)propyl tert-butyl carbonate to 3.45 (Chemsrc) / 3.2 (XLogP, PubChem-derived), representing a 1.96–1.97 log unit increase over 3-(1H-benzimidazol-2-yl)propan-1-ol (LogP 1.49) and a 1.87–1.62 log unit increase over procodazole (LogP 1.58). This corresponds to an approximately 90–100× increase in octanol-water partition coefficient, which is predictive of enhanced passive membrane permeability and potential blood-brain barrier penetration .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 3.45 (Chemsrc); XLogP 3.2 (PubChem-derived) |
| Comparator Or Baseline | 3-(1H-Benzimidazol-2-yl)propan-1-ol (CAS 2403-66-9): LogP 1.49; Procodazole (CAS 23249-97-0): LogP 1.58 |
| Quantified Difference | ΔLogP = +1.96 to +1.97 vs. alcohol; ΔLogP = +1.87 to +1.62 vs. procodazole; ~90–100× higher partition coefficient |
| Conditions | Computed values (Chemsrc, PubChem XLogP3 algorithm); experimentally validated LogP for target compound is not available in peer-reviewed literature |
Why This Matters
For procurement decisions in cell-based assays or in vivo studies, the >100-fold higher lipophilicity means the carbonate prodrug is expected to exhibit fundamentally different cellular uptake kinetics and tissue distribution than its polar alcohol or acid analogs, making it unsuitable as a surrogate but potentially valuable when passive membrane permeation is a design objective.
